molecular formula C15H12ClN3O4S2 B4293135 3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID

3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID

Cat. No.: B4293135
M. Wt: 397.9 g/mol
InChI Key: SGQLMLKFYNQNOY-UHFFFAOYSA-N
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Description

3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID typically involves multiple steps. One common route includes the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 3-(4-chlorophenyl)propanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide
  • 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid

Uniqueness

3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S2/c16-10-6-4-9(5-7-10)12(8-14(20)21)19-25(22,23)13-3-1-2-11-15(13)18-24-17-11/h1-7,12,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQLMLKFYNQNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID
Reactant of Route 4
3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID
Reactant of Route 5
3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID
Reactant of Route 6
3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOIC ACID

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